molecular formula C19H19Cl3N4O2S2 B2724370 4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide CAS No. 338954-03-3

4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide

Cat. No.: B2724370
CAS No.: 338954-03-3
M. Wt: 505.86
InChI Key: HADPWGJXTNXRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19Cl3N4O2S2 and its molecular weight is 505.86. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds related to 4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide have shown promising results in antitumor activity studies. For instance, novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, revealing significant potential as anticancer agents. These compounds have been found to induce cell cycle arrest, disrupt mitochondrial membrane potential, and deplete ATP levels, pointing towards their utility in cancer therapy (Bułakowska et al., 2020).

Enzyme Inhibition

The inhibition of carbonic anhydrase isozymes by sulfonamide derivatives incorporating triazole and other heterocyclic moieties has been extensively studied. These compounds exhibit potent inhibitory activity against physiologically relevant carbonic anhydrase isozymes, including tumor-associated isozymes, suggesting their potential in managing conditions related to enzyme dysregulation. The structure-activity relationships derived from these studies provide valuable insights into designing inhibitors with improved specificity and efficacy (Garaj et al., 2005; Havránková et al., 2018).

Antimicrobial and Antibacterial Activities

Sulfanilamide-derived 1,2,3-triazole compounds, closely related to the compound of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown promising antibacterial potency, highlighting the potential for developing new antimicrobial agents (Wang et al., 2010).

Photochemical Decomposition Studies

Research into the photochemical decomposition of sulfamethoxazole, a compound structurally similar to this compound, sheds light on the environmental fate of these chemicals. Understanding the photolability and decomposition pathways of such compounds is crucial for assessing their environmental impact and designing more stable and less toxic derivatives (Zhou & Moore, 1994).

Safety and Hazards

This product is not intended for human or veterinary use; it is for research purposes only.

Properties

IUPAC Name

4-chloro-N-[1-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N4O2S2/c1-3-26-18(12(2)25-30(27,28)15-7-5-14(20)6-8-15)23-24-19(26)29-11-13-4-9-16(21)17(22)10-13/h4-10,12,25H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADPWGJXTNXRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.